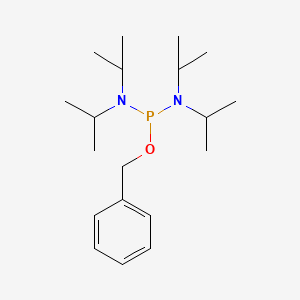

Benzyloxybis(diisopropylamino)phosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[[di(propan-2-yl)amino]-phenylmethoxyphosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N2OP/c1-15(2)20(16(3)4)23(21(17(5)6)18(7)8)22-14-19-12-10-9-11-13-19/h9-13,15-18H,14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBPLQYGTOGWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N2OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Studies of Benzyloxybis Diisopropylamino Phosphine

Phosphitylation Reactions with Hydroxylic Substrates

The reactivity of benzyloxybis(diisopropylamino)phosphine as a phosphitylating agent is central to its application in chemical synthesis, particularly in the formation of phosphite (B83602) triesters from alcohols and other hydroxylic compounds. This process, known as phosphitylation, involves the displacement of one of the diisopropylamino groups by a hydroxyl-containing substrate.

Formation of Phosphoramidites and Intermediate Phosphites

The reaction of this compound with a hydroxylic substrate, such as an alcohol or a nucleoside, in the presence of an activator, leads to the formation of a new P-O bond. The diisopropylamino group on the phosphine (B1218219) reagent is first protonated by an acidic activator, such as tetrazole or a substituted derivative thereof. This protonation converts the diisopropylamino moiety into a good leaving group, facilitating its displacement by the incoming hydroxyl group of the substrate. The resulting product is a phosphoramidite (B1245037), which is an intermediate phosphite triester.

The general scheme for this reaction can be represented as follows:

(BnO)P(NiPr₂)₂ + R-OH + Activator → (BnO)(RO)P(NiPr₂) + HNiPr₂·Activator

Where:

BnO represents the benzyloxy group.

NiPr₂ represents the diisopropylamino group.

R-OH is a generic hydroxylic substrate.

Activator is typically a weak acid like tetrazole.

The efficiency of this phosphitylation reaction is influenced by several factors, including the nature of the solvent, the reaction temperature, and the specific activator used. Acetonitrile (B52724) is a commonly employed solvent for these reactions.

Stereoselectivity and Regioselectivity in Phosphitylation

When the hydroxylic substrate contains multiple hydroxyl groups or stereocenters, the stereoselectivity and regioselectivity of the phosphitylation reaction become critical considerations. The bulky diisopropylamino groups on the phosphorus atom of this compound can exert significant steric influence on the course of the reaction.

In the case of substrates with primary and secondary hydroxyl groups, the phosphitylating agent will generally react preferentially with the less sterically hindered primary hydroxyl group. This regioselectivity is a common feature of phosphitylation reactions involving sterically demanding phosphoramidite reagents.

Regarding stereoselectivity, if the substrate is chiral, the introduction of a new stereocenter at the phosphorus atom can lead to the formation of diastereomers. The ratio of these diastereomers can be influenced by the reaction conditions and the steric environment of the substrate. However, without specific experimental data on the use of this compound, a quantitative discussion of diastereomeric excess remains speculative.

Conversion of Phosphites to Phosphates: Oxidation Strategies

The phosphite triesters formed in the phosphitylation step are trivalent phosphorus compounds (P(III)) and are generally unstable, particularly to acidic conditions. To generate the more stable pentavalent phosphate (B84403) triesters (P(V)), a subsequent oxidation step is required.

Chemical Oxidants and Their Efficiency

A variety of chemical oxidants can be employed for the conversion of phosphite triesters to phosphate triesters. A common and highly efficient method involves the use of iodine in the presence of water and a weak base, such as pyridine (B92270) or lutidine. researchgate.net The reaction is typically rapid and proceeds with high yields.

The general reaction is as follows:

(BnO)(RO)P(NiPr₂) + I₂ + H₂O → (BnO)(RO)P(O)(NiPr₂) + 2HI

Other oxidizing agents, such as peroxides (e.g., hydrogen peroxide, tert-butyl hydroperoxide) or peracids (e.g., m-chloroperbenzoic acid, MCBPA), can also be used. researchgate.net The choice of oxidant can sometimes be dictated by the sensitivity of other functional groups present in the substrate.

Table 1: Common Oxidants for Phosphite to Phosphate Conversion

| Oxidant | Typical Conditions | Efficiency |

| Iodine/Water/Pyridine | Room temperature, short reaction time | High |

| tert-Butyl hydroperoxide (TBHP) | Varies with substrate | Moderate to High |

| m-Chloroperbenzoic acid (mCPBA) | Low temperature | High |

Factors Influencing Oxidation Yields and Byproducts

The yield and purity of the resulting phosphate triester can be influenced by several factors. The presence of excess water or other nucleophiles can lead to undesired side reactions, such as the hydrolysis of the phosphite triester or the final phosphate triester. The choice of base in the iodine-water oxidation system is also important to neutralize the HI produced during the reaction and prevent acid-catalyzed side reactions.

The formation of byproducts can be minimized by careful control of the reaction conditions, including stoichiometry of the reagents, temperature, and reaction time. For instance, over-oxidation is generally not a concern with common oxidants like iodine. However, the purity of the starting phosphite triester is crucial for obtaining a clean phosphate product.

Mechanistic Insights into Phosphoramidite Coupling Reactions Mediated by this compound

The reaction is initiated by the protonation of the diisopropylamino group of the phosphoramidite by an activator, most commonly a tetrazole derivative. This protonation makes the diisopropylamino group a better leaving group. Subsequently, the hydroxyl group of the substrate acts as a nucleophile, attacking the electrophilic phosphorus center. This attack proceeds via a trigonal bipyramidal transition state, leading to the displacement of the protonated diisopropylamine (B44863) and the formation of the new phosphite triester linkage.

The role of the activator is not merely as a proton source. Evidence suggests that the activator, such as tetrazole, can also act as a nucleophilic catalyst. In this proposed mechanism, the tetrazolide anion first attacks the phosphoramidite to form a highly reactive phosphitylating intermediate, which then rapidly reacts with the hydroxyl substrate.

The steric bulk of the diisopropylamino group plays a crucial role in the reaction rate and selectivity. While providing stability to the phosphoramidite reagent, excessive steric hindrance can also slow down the rate of the coupling reaction. The electronic nature of the benzyloxy group also influences the electrophilicity of the phosphorus center.

Investigation of Reaction Pathways and Transition States

The reaction pathway for the activation of this compound and subsequent coupling has been a subject of detailed mechanistic studies. The generally accepted mechanism proceeds through a series of well-defined steps. glenresearch.comglenresearch.com

The initial and rapid step is the reversible protonation of the nitrogen atom of the diisopropylamino group by the activator, such as tetrazole. psu.eduglenresearch.com This equilibrium lies at the heart of the activation process.

Following protonation, the rate-determining step is the nucleophilic attack of the activator's conjugate base (e.g., the tetrazolide anion) on the phosphorus atom. glenresearch.com This results in the displacement of diisopropylamine and the formation of a highly reactive intermediate, the phosphityl-tetrazolide. glenresearch.comnih.govnih.govresearchgate.net

This intermediate is then subject to rapid nucleophilic attack by the hydroxyl group of the substrate. This step is generally much faster than the formation of the intermediate itself. researchgate.net The reaction culminates in the formation of the desired phosphite triester and the regeneration of the activator catalyst.

Studies have suggested that the transition state for the rate-limiting step involves the breaking of the P-N bond and the formation of the P-activator bond. The nature of the substituents on the phosphorus atom can influence the stability of this transition state and, consequently, the reaction rate. nih.govoup.com While detailed computational studies on the specific transition states involving this compound are not extensively documented in the provided results, the general principles of phosphoramidite chemistry suggest a trigonal bipyramidal-like transition state at the phosphorus center during the nucleophilic substitution steps.

Kinetic Analyses of Phosphitylation Processes

The kinetics of phosphitylation reactions are crucial for optimizing synthesis protocols, particularly in automated solid-phase oligonucleotide synthesis where reaction times are short and efficiency is paramount.

Kinetic studies have demonstrated that the rate of the coupling reaction is dependent on several factors, including the nature of the phosphoramidite, the activator, and the concentrations of the reactants. nih.govnih.govacs.org The rate of phosphitylation generally shows a dependence on the concentration of the alcohol component at lower concentrations, but can become independent at higher concentrations, indicating a change in the rate-limiting step from the alcoholysis step to the activation of the phosphoramidite. researchgate.netrsc.org

Research has shown that the rate of activation can vary significantly depending on the structure of the phosphoramidite. acs.org For instance, sterically hindered phosphoramidites exhibit slower activation kinetics. glenresearch.com The choice of the activator also has a profound impact on the reaction rate. Activators like ETT and BTT are known to significantly increase the rate of reaction compared to 1H-tetrazole. glenresearch.comglenresearch.com Conversely, 4,5-dicyanoimidazole (B129182) (DCI), while being less acidic than tetrazole, is a more effective nucleophile and can lead to faster coupling times. oup.comresearchgate.net

The following table summarizes qualitative kinetic findings for different activators:

| Activator | Relative Reaction Rate | Key Kinetic Features |

| 1H-Tetrazole | Baseline | The standard, with well-characterized kinetics. glenresearch.comglenresearch.com |

| ETT/BTT | Faster | Increased acidity leads to faster protonation and higher reaction rates. glenresearch.comglenresearch.com |

| DCI | Faster | Higher nucleophilicity of the DCI anion accelerates the formation of the active intermediate. oup.comresearchgate.net |

| Diisopropylammonium Tetrazolide | Inhibitory | Can slow down the reaction by forming a salt with the activator. nih.govnih.govoup.com |

| 2,4-Dinitrophenol | Comparable or Faster than Tetrazole | Efficient activation leading to high reaction rates. researchgate.net |

It has been noted that dialkylammonium salts, such as diisopropylammonium tetrazolide, can act as inhibitors, slowing down the coupling rate. nih.govnih.gov This is an important consideration as diisopropylamine is a byproduct of the reaction and can react with the tetrazole activator.

Reactivity with Other Functional Groups

While the primary reaction of this compound in the context of oligonucleotide synthesis is with the 5'-hydroxyl group of a nucleoside, its reactivity with other functional groups present in the reaction mixture is a critical consideration to avoid side reactions.

The phosphoramidite itself is relatively stable to hydrolysis under neutral conditions but can be degraded by water, especially in the presence of an activator. researchgate.netwikipedia.org The exocyclic amino groups of nucleobases like adenine, cytosine, and guanine (B1146940) are nucleophilic and can potentially react with the activated phosphoramidite. wikipedia.org To prevent this, these amino groups are typically protected with base-labile protecting groups throughout the synthesis process. wikipedia.orgtwistbioscience.com

Under certain conditions, side reactions such as the modification of guanine bases by the phosphoramidite reagent have been observed. nih.gov The use of overly acidic activators can also lead to the cleavage of the 5'-O-DMT protecting group, which can result in the undesired addition of multiple monomer units. glenresearch.comglenresearch.com Careful control of reaction conditions and the use of appropriate protecting groups are therefore essential to ensure the desired reactivity and minimize side reactions.

Applications of Benzyloxybis Diisopropylamino Phosphine in Complex Organic Synthesis

Synthesis of Phosphorus-Containing Small Molecules

The reactivity of benzyloxybis(diisopropylamino)phosphine makes it a valuable tool for the synthesis of discrete, phosphorus-containing small molecules, which can be challenging to prepare using other methods. Its primary application in this area is the formation of phosphoramidates and the stereocontrolled synthesis of phosphate (B84403) esters.

Functionalized phosphoramidates are key intermediates in the synthesis of more complex molecules, including modified oligonucleotides and phospholipid analogs. This compound reacts with alcohols in the presence of an activator to form a reactive phosphoramidite (B1245037). This intermediate is then coupled with a primary or secondary amine to generate the target phosphoramidate (B1195095). The bulky diisopropylamino groups enhance the stability of the reagent and its intermediates, often leading to high coupling efficiencies.

A general scheme for this transformation involves the activation of the phosphine (B1218219) with an azole catalyst, followed by reaction with an alcohol (ROH) to displace one diisopropylamino group. The resulting phosphoramidite is then treated with an amine (R'R''NH) to yield the final phosphoramidate product.

| Substrate (Alcohol) | Amine | Activator | Resulting Product Type |

| Protected Glycerol (B35011) | - | 1H-Tetrazole | Phosphoramidite Intermediate |

| Diacylglycerol | Primary/Secondary Amine | DCI | Functionalized Phosphoramidate |

| Long-chain Alcohol | Amino Acid Ester | BTT | Peptide-Phosphoramidate Conjugate |

This table represents a generalized summary of potential reaction components and products based on standard phosphoramidite chemistry principles.

A significant challenge in organophosphorus chemistry is controlling the stereochemistry at the phosphorus center. Chiral phosphines and auxiliaries are often employed to achieve this. While this compound is not inherently chiral, its use in conjunction with chiral alcohols or catalysts allows for diastereoselective P(III) to P(V) transformations. The synthesis of phosphate triesters begins with the formation of a phosphite (B83602) triester by reacting the phosphoramidite intermediate (derived from the title reagent and an alcohol) with a second, different alcohol. Subsequent oxidation of the P(III) center to a P(V) phosphate provides the triester. The stereochemical outcome of the final product is influenced by the steric bulk of the substrates and the reaction conditions.

| Alcohol 1 | Alcohol 2 | Oxidizing Agent | Diastereomeric Ratio (d.r.) |

| Chiral Diol | Protected Nucleoside | m-CPBA | Varies based on substrate |

| (R)-1,2-Propanediol | Cholesterol | H₂O₂ | Often moderate to good |

| Protected myo-Inositol | Diacylglycerol | t-BuOOH | Substrate-dependent |

This table illustrates representative examples of stereocontrolled phosphate synthesis. Specific diastereomeric ratios are highly dependent on the exact substrates and reaction conditions used in a given study.

Construction of Biologically Relevant Phospholipid Analogs

The synthesis of non-natural phospholipid analogs is crucial for studying membrane biology, signal transduction, and for developing new therapeutic agents. This compound is a key reagent in methodologies aimed at producing structurally unique phospholipids (B1166683) like cardiolipin (B10847521) and phosphatidylinositol analogs.

Cardiolipin is a complex dimeric phospholipid found predominantly in the inner mitochondrial membrane. The synthesis of cardiolipin and its analogs often involves a convergent strategy where two phosphatidylglycerol units are linked. A common method utilizes a phosphoramidite coupling reaction. nih.gov In this approach, a protected diacylglycerol is phosphitylated, and the resulting intermediate is coupled with a protected glycerol derivative. nih.gov While some syntheses employ chlorophosphoramidites, the use of this compound offers an alternative route for creating the necessary phosphite intermediate, which is then oxidized to form the stable phosphate backbone of the cardiolipin analog. nih.gov The synthesis of phosphono analogues of cardiolipin has also been reported, involving the condensation of 1,2-dipalmitoyl glycerol with a biphosphonate precursor. nih.gov

Phosphatidylinositol dimannosides (PIM2) are important glycolipids in the cell wall of Mycobacterium tuberculosis. The synthesis of PIM2 analogs is of great interest for immunological studies and vaccine development. The core of this synthesis involves the challenging task of selectively phosphitylating one of the hydroxyl groups of a protected mannosylated inositol (B14025) derivative. This compound, activated by a suitable catalyst, can be used to install the phosphoramidite at the desired position on the myo-inositol ring. This is followed by coupling with a diacylglycerol unit and subsequent oxidation to furnish the target PIM2 analog.

Phosphorylation of Hydroxyamino Acids

The introduction of a phosphate group into amino acids is a critical transformation for the synthesis of phosphopeptides, which are essential tools for studying cellular signaling, protein regulation, and enzyme specificity. This compound provides a reliable method for the phosphorylation of hydroxyamino acids.

Synthesis of O-Phosphorylated Serine, Threonine, Tyrosine, and Hydroxyproline (B1673980) Derivatives

Research has demonstrated that this compound is a highly effective reagent for the phosphitylation of the hydroxyl side chains of various protected amino acids. The process involves the reaction of N- and carboxyl-protected hydroxyamino acids with this compound to form a phosphoramidite intermediate. This intermediate is then oxidized to the stable phosphate triester.

Specifically, the preparation of N-(benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino] derivatives of serine, threonine, tyrosine, and hydroxyproline benzyl (B1604629) esters has been successfully achieved using this reagent. researchgate.net These phosphitylated amino acid building blocks are stable and can be readily purified, making them ideal for subsequent use in solid-phase peptide synthesis. The benzyl protecting groups on the phosphate and the carboxyl group, along with the benzyloxycarbonyl (Z) group on the amine, offer an orthogonal protection strategy that allows for selective deprotection during peptide synthesis.

The general scheme for this reaction allows for the creation of key intermediates for phosphopeptide synthesis. researchgate.netnih.gov The subsequent oxidation of the P(III) species to the P(V) phosphate is typically accomplished using a mild oxidizing agent like tert-butyl hydroperoxide or m-chloroperoxybenzoic acid (mCPBA). This two-step, one-pot procedure is highly efficient and provides the desired phosphorylated amino acid derivatives in good yields.

Table 1: Synthesis of Phosphorylated Hydroxyamino Acid Derivatives

| Protected Amino Acid | Phosphitylating Reagent | Product |

|---|---|---|

| N-Z-L-Serine benzyl ester | This compound | N-(Benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino]-L-serine benzyl ester |

| N-Z-L-Threonine benzyl ester | This compound | N-(Benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino]-L-threonine benzyl ester |

| N-Z-L-Tyrosine benzyl ester | This compound | N-(Benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino]-L-tyrosine benzyl ester |

| N-Z-L-Hydroxyproline benzyl ester | This compound | N-(Benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino]-L-hydroxyproline benzyl ester |

Z = Benzyloxycarbonyl

Development of Inositol Phosphate Analogs

Inositol phosphates are critical second messengers in cellular signal transduction pathways, regulating a multitude of cellular processes. The chemical synthesis of inositol phosphate analogs is essential for dissecting these pathways and developing potential therapeutic agents. While various phosphitylating agents are employed in this field, the principles of phosphoramidite chemistry are central to these syntheses.

Stereoselective Synthesis of Cyclic Phosphate Analogs of Inositol Trisphosphates

The synthesis of cyclic phosphate analogs of inositol trisphosphates, such as myo-inositol 1,2-cyclic 4,5-bisphosphate, is a significant challenge due to the complex stereochemistry of the inositol core. These syntheses often rely on the formation of a phosphite triester across two adjacent hydroxyl groups, followed by oxidation to the phosphate. While specific literature detailing the use of this compound for this exact purpose is not prevalent, the underlying phosphoramidite chemistry is analogous. The synthesis typically involves a protected inositol derivative where two vicinal hydroxyl groups are free. Reaction with a phosphitylating agent, followed by an intramolecular cyclization and subsequent oxidation, would yield the cyclic phosphate. The stereoselectivity is dictated by the configuration of the starting inositol derivative and the reaction conditions.

Regioselective Phosphorylation of Myo-Inositol Derivatives

The ability to phosphorylate specific hydroxyl groups on the myo-inositol ring is crucial for the synthesis of biologically active isomers. This regioselectivity is often achieved through the use of protecting groups, which mask all but the desired hydroxyl groups for phosphorylation. For instance, the synthesis of myo-inositol phosphates often starts from myo-inositol derivatives with specific protection patterns, such as benzyl ethers. nih.gov

The phosphitylation of a free hydroxyl group on a protected myo-inositol derivative with this compound, followed by oxidation, installs a phosphate group at a specific position. For example, starting with a myo-inositol derivative where only the 1-hydroxyl group is free, one can selectively synthesize myo-inositol 1-phosphate derivatives. The choice of protecting groups is critical, as they must be stable to the phosphitylation and oxidation conditions and be removable without affecting the newly formed phosphate ester. While BINOL-derived phosphoramidites have been specifically reported for achieving high regioselectivity in some cases, the fundamental reaction with reagents like this compound follows the same established principles of phosphoramidite chemistry. rsc.org

Contributions to Nucleotide and Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is almost exclusively performed using phosphoramidite chemistry. Phosphoramidite building blocks of the natural and modified nucleosides are sequentially coupled on a solid support to construct the desired oligonucleotide sequence.

Preparation of Modified Nucleotide Building Blocks

This compound is a key reagent for converting protected nucleosides into their corresponding 3'-phosphoramidite derivatives, which are the monomers used in automated oligonucleotide synthesis. The process involves the reaction of the free 3'-hydroxyl group of a 5'-O-protected (typically with a dimethoxytrityl, DMT, group) nucleoside with this compound in the presence of a weak acid activator, such as tetrazole.

Table 2: General Scheme for Nucleoside Phosphoramidite Synthesis

| Reactant 1 (Protected Nucleoside) | Reactant 2 (Phosphitylating Agent) | Activator | Product (Nucleoside Phosphoramidite) |

|---|---|---|---|

| 5'-O-DMT-Nucleoside | This compound | Tetrazole | 5'-O-DMT-Nucleoside-3'-O-(benzyloxy)(diisopropylamino)phosphine |

DMT = Dimethoxytrityl

Strategies for Overcoming Challenges in Oligonucleotide Assembly

The chemical synthesis of oligonucleotides, particularly via the automated solid-phase phosphoramidite method, is a cornerstone of modern biotechnology and therapeutic development. nih.gov This process involves the sequential addition of nucleoside phosphoramidite monomers to a growing chain on a solid support. mdpi.com While highly refined, the process faces inherent challenges that can compromise the yield and purity of the final oligonucleotide product. Key difficulties include incomplete coupling reactions, the occurrence of side reactions, and the subsequent need for complex purification. glenresearch.comumich.edu

A primary strategy to mitigate these issues focuses on the quality and chemical properties of the phosphoramidite building blocks themselves. The synthesis of these monomers, which involves the conversion of a protected nucleoside into a reactive phosphoramidite, is a critical step. The choice of phosphitylating agent in this preliminary stage is pivotal, as it dictates the stability, reactivity, and purity of the resulting monomer, which in turn directly impacts the efficiency of the oligonucleotide assembly process. One such phosphitylating agent is this compound.

Key Challenges in Oligonucleotide Assembly:

Incomplete Coupling: The failure of a phosphoramidite monomer to couple to the growing oligonucleotide chain results in deletion sequences (n-1 shortmers). While subsequent "capping" steps are employed to terminate these truncated chains, high coupling efficiency (ideally >99%) is essential to maximize the yield of the desired full-length product. glenresearch.com

Side Reactions: Undesirable chemical modifications can occur during synthesis. Depurination, the loss of a purine (B94841) base (adenine or guanine) under the acidic conditions of the detritylation step, can lead to chain cleavage. nih.gov Another potential side reaction is the modification of the nucleobases by the reagents used in the synthesis cycle. glenresearch.com

Phosphoramidite Stability: The phosphoramidite monomers themselves can be sensitive to moisture and oxidation, and their degradation can lead to the introduction of impurities and lower coupling efficiencies. umich.edu The thermal stability of phosphoramidites is also a critical safety and quality parameter, as unstable reagents can pose risks during storage and synthesis. umich.edu

The strategic use of high-quality phosphitylating agents, such as this compound, during the synthesis of the nucleoside phosphoramidite monomers is a foundational approach to address these challenges. A high-purity, stable phosphoramidite monomer is less likely to contain contaminants that could interfere with the coupling reaction or cause side reactions.

The structure of the phosphitylating agent, including its protecting groups, plays a role in the properties of the final phosphoramidite monomer. The benzyloxy group in this compound serves as a protecting group on the phosphorus atom. The selection of such protecting groups can be tuned to optimize the synthesis and deprotection protocols. nih.gov While detailed comparative studies on the specific performance of the benzyloxy group in this context are not extensively documented in the provided search results, the overarching strategy is to use phosphitylating agents that yield highly pure and stable monomers. An efficient phosphitylation reaction ensures that the nucleoside is converted cleanly to the desired phosphoramidite without the formation of significant byproducts that would require difficult purification. nih.gov

The table below illustrates the impact of coupling efficiency on the theoretical yield of full-length oligonucleotides of different lengths, underscoring the necessity of using high-quality reagents to overcome assembly challenges.

Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency This table demonstrates how incremental improvements in coupling efficiency, driven by high-quality reagents, dramatically increase the yield of the desired product, which is a key challenge in oligonucleotide assembly.

| Oligonucleotide Length (bases) | Yield at 98.0% Coupling Efficiency | Yield at 99.0% Coupling Efficiency | Yield at 99.5% Coupling Efficiency |

|---|---|---|---|

| 20 | 67.7% | 82.6% | 91.0% |

| 50 | 37.2% | 61.0% | 78.2% |

| 100 | 13.8% | 36.6% | 60.6% |

| 150 | 5.1% | 22.1% | 47.1% |

| 200 | 1.9% | 13.4% | 36.7% |

Advanced Characterization Methodologies in Research on Benzyloxybis Diisopropylamino Phosphine Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of benzyloxybis(diisopropylamino)phosphine and its derivatives. It provides detailed information about the atomic arrangement, connectivity, and chemical environment within the molecule.

Phosphorus-31 NMR (³¹P NMR) is the most direct method for analyzing the phosphorus center in these compounds. Given that ³¹P has a natural abundance of 100% and is a spin ½ nucleus, it provides sharp, easily interpretable signals without the need for isotopic enrichment. magritek.com

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. For phosphoramidites like this compound, the trivalent phosphorus (P(III)) atom typically resonates in a characteristic downfield region, generally between 140 ppm and 155 ppm. magritek.com This distinct chemical shift range allows for the unambiguous identification of the phosphoramidite (B1245037) moiety. For instance, a closely related compound, Dibenzyl N,N-Diisopropylphosphoramidite, exhibits a characteristic ³¹P NMR signal at approximately +148.2 ppm. researchgate.net

Furthermore, ³¹P NMR is a powerful technique for assessing the purity of the material. The presence of oxidation products, such as the corresponding P(V) phosphoramidate (B1195095), would result in signals appearing in a significantly different region of the spectrum, typically between -25 ppm and 99 ppm. Hydrolysis byproducts would also present distinct signals, allowing for their detection and quantification. The phosphorus atom in these compounds is a chiral center, leading to the existence of two diastereomers, which can often be resolved in the ³¹P NMR spectrum, appearing as two distinct singlets. magritek.com

| Compound Type | Typical Chemical Shift (δ) Range (ppm) | Observed Signal Example (ppm) | Notes |

|---|---|---|---|

| P(III) Phosphoramidite | 140 - 155 | 148.2 | Characteristic signal for the desired product. May appear as a doublet due to diastereomers. |

| P(V) Oxidation Product | -25 - 99 | ~10 | Indicates presence of impurities due to oxidation. |

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule. For a compound like this compound, the ¹H NMR spectrum would display characteristic signals for the aromatic protons of the benzyl (B1604629) group (typically δ 7.2-7.4 ppm), the methylene (B1212753) protons of the benzylic CH₂ group (adjacent to the oxygen, often showing coupling to the phosphorus atom), and the methine and methyl protons of the two diisopropylamino groups. The integration of these signals confirms the relative number of protons in each part of the molecule, verifying its stoichiometry.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key signals would include those from the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the methine and methyl carbons of the isopropyl groups. The chemical shifts are indicative of the carbon's hybridization and bonding environment. Furthermore, heteronuclear coupling between the phosphorus atom and nearby carbon atoms (¹J_P-C, ²J_P-C, ³J_P-C) can be observed, providing definitive evidence for the connectivity around the phosphorus center.

| Group | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |

|---|---|---|---|

| Benzyl (Aromatic) | ¹H | 7.2 - 7.4 | Multiplet corresponding to 5 protons. |

| Benzyl (Aromatic) | ¹³C | 127 - 138 | Multiple signals for the aromatic carbons. |

| Benzylic (CH₂) | ¹H | ~4.7 | Doublet due to coupling with ³¹P. |

| Benzylic (CH₂) | ¹³C | ~65 | Signal shows P-C coupling. |

| Diisopropylamino (CH) | ¹H | ~3.6 | Multiplet, may show coupling to ³¹P. |

| Diisopropylamino (CH) | ¹³C | ~43 | Signal shows P-C coupling. |

| Diisopropylamino (CH₃) | ¹H | ~1.2 | Doublet due to coupling with CH proton. |

| Diisopropylamino (CH₃) | ¹³C | ~24 | Signal may show P-C coupling. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound and its derivatives. Techniques such as electrospray ionization (ESI) or liquid secondary ion mass spectrometry (LSIMS) are often employed. nih.gov Due to the acid-labile nature of the phosphoramidite group, specialized MS techniques are required to prevent degradation during analysis. nih.gov

HRMS instruments can measure the m/z value of an ion to several decimal places. This high accuracy allows for the calculation of a unique elemental formula. For this compound (C₁₉H₃₅N₂OP), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be precisely determined and compared to the theoretical value. Often, phosphoramidites are analyzed as adducts with alkali metals, such as sodium [M+Na]⁺ or lithium [M+Li]⁺, to enhance ionization and stability. nih.govnih.gov The measured mass, with an error of less than 5 ppm, provides strong evidence for the correct molecular formula. nih.gov

| Ion | Theoretical Monoisotopic Mass (Da) | Example Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 339.2560 | 339.2558 | -0.6 |

| [M+Na]⁺ | 361.2379 | 361.2375 | -1.1 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, confirming the connectivity of the different moieties within the molecule.

For this compound, characteristic fragmentation pathways would include the loss of a diisopropylamino group or cleavage of the P-O bond. The masses of the resulting fragment ions can be precisely measured and correlated with specific substructures of the parent molecule. This fragmentation data is particularly useful for identifying and characterizing impurities or degradation products, as the site of modification can often be pinpointed by analyzing shifts in the fragment ion masses. thermofisher.com

Chromatographic Separations and Purity Assessment

Chromatography is the primary method for both the purification and the assessment of the purity of phosphoramidite reagents. High-performance liquid chromatography (HPLC) is the analytical method of choice for determining the purity of the final product.

Due to the nonpolar nature of the protecting groups, reversed-phase HPLC (RP-HPLC) is commonly employed. chromatographytoday.comwaters.com A C18 stationary phase is typically used with a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer. thermofisher.com The phosphoramidite, due to the chiral phosphorus center, often appears as a pair of closely eluting peaks representing the two diastereomers. chromatographytoday.com The area under these peaks relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. UV detection is standard, as the benzyl group and any other aromatic protecting groups are chromophoric.

The stability of phosphoramidites must be considered during method development, as they can be susceptible to hydrolysis or oxidation on the column. Therefore, controlling parameters like mobile phase pH and column temperature is critical for achieving robust and accurate results. waters.com Both reversed-phase and normal-phase (NP) HPLC can be utilized, offering flexibility in separating different types of impurities. chromatographytoday.com For preparative work, column chromatography on silica (B1680970) gel is a common method for purification. researchgate.net

X-ray Crystallography for Precise Structural and Stereochemical Determination (of derived compounds)

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For compounds derived from this compound, particularly complex chiral molecules and organometallic complexes, this technique is indispensable for confirming molecular connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. While methods like NMR can suggest structure, X-ray diffraction provides direct, incontrovertible proof, provided that a single crystal of suitable quality can be grown. nih.govrsc.org

In synthetic pathways where this compound is used as a phosphitylating agent to create phosphoramidite intermediates, the stereochemical outcome of subsequent reactions is paramount. scholaris.caresearchgate.net For instance, research involving the synthesis of complex chiral ligands, such as substituted ferrocenyl compounds, has utilized X-ray crystallography to elucidate the precise stereochemistry of the final products. scholaris.ca Similarly, in the synthesis of modified nucleosides, where this compound is used to introduce a phosphoramidite moiety, X-ray analysis of key crystalline intermediates or products confirms the stereochemical integrity of the molecule. researchgate.net

The process involves irradiating a single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. This data is critical for validating reaction mechanisms and understanding the structure-activity relationships of the synthesized compounds. nih.gov Although obtaining well-diffracting crystals can be a slow and challenging process, the detailed structural insights it provides are often essential for advancing research. rsc.orgresearchgate.net

Table 1: Representative Crystallographic Data for a Derivative (Note: This table is a representative example based on typical data for organophosphorus compounds and does not represent a specific single publication.)

| Parameter | Value |

|---|---|

| Empirical Formula | C35H48FeN2O4P2 |

| Formula Weight | 694.56 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit cell dimensions | a = 10.12 Å, b = 16.54 Å, c = 21.33 Å, β = 98.5° |

| Volume | 3527.1 Å3 |

| Calculated Density | 1.306 g/cm3 |

| Reflections collected | 25480 |

| Final R index [I > 2σ(I)] | R1 = 0.045 |

Other Spectroscopic Methods (e.g., Optical Activity measurements for chiral products)

Beyond NMR, mass spectrometry, and X-ray crystallography, other spectroscopic techniques are vital for characterizing derivatives of this compound, especially when chirality is a key feature. Optical activity measurements are fundamental in the study of chiral, non-racemic compounds, providing insight into the enantiomeric purity and stereochemical nature of the synthesized products. libretexts.org

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. libretexts.org This property is measured using a polarimeter, and the observed rotation is reported as the specific rotation [α], a characteristic value for a given compound under specific conditions (concentration, temperature, solvent, and wavelength of light, typically the sodium D-line at 589 nm). libretexts.org

In research where this compound is used to synthesize chiral phosphoramidite ligands or other P-chiral molecules, polarimetry is a routine and essential characterization step. scholaris.canih.gov For a newly synthesized chiral derivative, a non-zero specific rotation confirms its optical activity and, therefore, its chiral nature. By comparing the measured specific rotation to that of a known enantiomerically pure standard, the enantiomeric excess (e.e.) of the product can often be estimated. For example, phosphoramidite precursors to bola-phosphoinositides, synthesized using this compound, have been characterized by their optical activity. scholaris.ca

More advanced chiroptical techniques, such as Circular Dichroism (CD) and Exciton Coupled Circular Dichroism (ECCD), offer even more detailed stereochemical information. acs.orgyale.edu CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which can be used to assign the absolute configuration of chiral molecules, particularly those with chromophores that interact in space. acs.orgyale.edu For complex P-chiral compounds, ECCD has emerged as a powerful tool to determine absolute stereochemistry rapidly, sometimes overcoming the limitations of acquiring suitable crystals for X-ray analysis. nih.govrsc.orgresearchgate.net

Table 2: Representative Optical Activity Data for Chiral Phosphoramidite Derivatives (Note: This table is a representative example based on typical data and does not represent a specific single publication.)

| Compound Derivative | Configuration | Specific Rotation [α]D25 | Solvent (Concentration) |

|---|---|---|---|

| (R)-Phosphoramidite-A | R | +25.4° | CHCl3 (c 1.0) |

| (S)-Phosphoramidite-A | S | -25.1° | CHCl3 (c 1.0) |

| (R,R)-Diphosphite-B | R,R | -112.7° | Toluene (c 0.5) |

Theoretical and Computational Approaches to Benzyloxybis Diisopropylamino Phosphine Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Transition State Geometries

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms at the molecular level. For a phosphitylating agent like Benzyloxybis(diisopropylamino)phosphine, DFT can be employed to model the key steps of its reactions, such as the crucial coupling step in oligonucleotide synthesis. researchgate.net These calculations provide valuable information about the energetics of the reaction pathway, including the energies of reactants, intermediates, transition states, and products.

By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. This value is crucial for understanding the reaction kinetics, as a lower activation energy corresponds to a faster reaction rate. Furthermore, DFT can be used to compare the energetics of different possible reaction pathways, helping to identify the most favorable mechanism. For instance, the role of the activator as both a proton donor and a nucleophilic catalyst can be computationally investigated. nih.govnih.gov

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous phosphoramidites are directly applicable. The table below presents representative data from DFT calculations on the activation of a generic phosphoramidite (B1245037), illustrating the type of information that can be obtained.

| Reaction Step | Description | Calculated Parameter | Representative Value (kcal/mol) |

|---|---|---|---|

| Protonation | Protonation of the diisopropylamino group by an activator. | Reaction Energy (ΔE) | -5 to -10 |

| Nucleophilic Attack | Attack of the hydroxyl group on the protonated phosphoramidite. | Activation Energy (ΔG‡) | 15 to 25 |

| Overall Reaction | Formation of the phosphite (B83602) triester product. | Reaction Energy (ΔE) | -20 to -30 |

Molecular Dynamics Simulations for Conformation and Reactivity Prediction

While quantum chemical calculations are excellent for studying static properties and reaction pathways of relatively small systems, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and predict how its shape influences its reactivity.

The conformation of the phosphoramidite can significantly impact its reactivity. For instance, certain conformations may be more sterically hindered, making it more difficult for a nucleophile to approach the phosphorus center. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between different conformations. This information is crucial for understanding how the molecule behaves in solution and how its structure might change upon interaction with other molecules, such as a substrate or an activator.

Furthermore, MD simulations can be used to model the entire process of oligonucleotide synthesis, providing a dynamic picture of how the phosphoramidite reagent interacts with the solid support, the growing oligonucleotide chain, and the various reagents used in the synthesis cycle. nasa.gov This can help in optimizing reaction conditions and in the design of new, more efficient phosphitylating agents.

The following table summarizes key conformational parameters of a phosphoramidite like this compound that can be analyzed using MD simulations.

| Conformational Parameter | Description | Typical Range of Values |

|---|---|---|

| P-O-C-C Dihedral Angle | Rotation around the P-O bond of the benzyloxy group. | -180° to +180° |

| P-N-C-C Dihedral Angles | Rotation around the P-N bonds of the diisopropylamino groups. | -180° to +180° |

| N-P-N Angle | The angle between the two nitrogen atoms and the phosphorus atom. | 100° to 115° |

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a series of related compounds with their reactivity in a particular reaction. nih.gov For phosphoramidites, including this compound, SRR studies provide a framework for understanding how modifications to the molecular structure affect the rate and efficiency of the phosphitylation reaction.

In the context of phosphoramidite chemistry, the key structural components that influence reactivity are the nature of the alkoxy group (in this case, benzyloxy), the amino leaving group (diisopropylamino), and the activator used in the reaction. By systematically varying these components and measuring the resulting reaction rates, quantitative structure-activity relationships (QSAR) can be developed. udg.edu

For instance, the electronic properties of the alkoxy group can influence the electrophilicity of the phosphorus center. An electron-withdrawing group on the benzyl (B1604629) ring would be expected to increase the reactivity of the phosphoramidite towards nucleophilic attack. Similarly, the basicity and steric bulk of the amino leaving group play a crucial role. nih.govnih.gov Less basic and less sterically hindered amines are generally better leaving groups, leading to faster coupling reactions. The diisopropylamino group in this compound represents a balance between stability and reactivity. researchgate.net

The following interactive table illustrates the general trends observed in structure-reactivity studies of phosphoramidites.

| Structural Modification | Effect on Reactivity | Reasoning |

|---|---|---|

| More electron-withdrawing alkoxy group | Increased reactivity | Increases the electrophilicity of the phosphorus atom. |

| Less basic amino leaving group | Increased reactivity | The protonated amine is a better leaving group. |

| Less sterically hindered amino group | Increased reactivity | Reduces steric hindrance for the incoming nucleophile. |

| More acidic activator | Increased reactivity | Faster protonation of the amino leaving group. |

Emerging Research Avenues and Future Outlook

Exploration of New Substrate Classes for Phosphitylation

Green Chemistry Approaches in Benzyloxybis(diisopropylamino)phosphine Mediated Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Key metrics such as atom economy, the use of greener solvents, and the development of catalytic processes are critical for sustainable manufacturing. Research into the application of these principles to syntheses involving this compound is an area of potential interest. This could include the investigation of alternative, more environmentally benign reaction media, the development of methods to improve the atom economy of phosphitylation reactions, and the exploration of catalytic systems to reduce reagent waste. However, specific studies and data tables evaluating the green chemistry metrics of reactions mediated by this compound are not prominently featured in published research.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers significant advantages in terms of process control, scalability, and safety. The application of these technologies to phosphitylation reactions is a growing field of interest, particularly for the large-scale production of oligonucleotides and other phosphorylated molecules. The adaptation of reactions using this compound to flow chemistry setups, including microfluidic reactors, and its incorporation into automated synthesis workflows would represent a significant advancement. While the general benefits of flow chemistry for various chemical transformations are widely reported, specific examples and detailed protocols for the use of this compound in such integrated systems are not currently available in the accessible literature.

Design of Next-Generation Phosphitylating Reagents Based on Structural Insights

A fundamental understanding of the structure-activity relationships of phosphitylating reagents can guide the design of new reagents with improved reactivity, selectivity, and stability. Computational studies and mechanistic investigations of the reactions of this compound could provide valuable insights for the rational design of next-generation phosphitylating agents. This could involve modifying the benzyl (B1604629) protecting group or the diisopropylamino leaving groups to fine-tune the reagent's properties. Research in this area would contribute to the development of more efficient and versatile tools for chemical synthesis. At present, however, there is a lack of published research specifically detailing the design and synthesis of new phosphitylating reagents based on the structural scaffold of this compound.

Q & A

Basic: What is the standard synthetic protocol for preparing benzyloxybis(diisopropylamino)phosphine, and how is purity ensured?

Answer:

The compound is synthesized via a two-step reaction:

Phosphorylation: React bis(diisopropylamino)chlorophosphine with benzyl alcohol in dry diethyl ether, using triethylamine as a base. The reaction is monitored by ³¹P NMR until the starting material is consumed (δP ~219 ppm for bis(diisopropylamino)chlorophosphine shifts to δP ~123 ppm for the product) .

Purification: Flash column chromatography on silica gel with triethylamine/hexane (0.5:99.5 v/v) removes unreacted reagents. Yield typically exceeds 95%, with purity confirmed by HRMS (calculated [M+H]⁺: 339.2560; observed: 339.2557) and consistent ¹H/¹³C/³¹P NMR data .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during phosphoramidite synthesis using this reagent?

Answer:

Competing hydrolysis or undesired silylation (e.g., formation of byproduct 27 in ) can occur due to trace moisture. Key optimizations include:

- Moisture Control: Pre-dry solvents (MeCN, Et2O) over molecular sieves and use inert gas (N₂/Ar) for all steps .

- Catalyst Selection: Replace traditional tetrazole with 2,4-dinitrophenol (DNP) to accelerate coupling kinetics, reducing side-product formation (³¹P NMR confirms >90% conversion in 3 hours) .

- Stoichiometry: Use a 1.5:1 molar excess of this compound relative to the alcohol nucleophile to drive the reaction to completion .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?

Answer:

- ³¹P NMR: A singlet at δP 123.4 ppm confirms the P(III) center .

- ¹H NMR: Benzyl protons appear as a multiplet (δ 7.47–7.20 ppm), and diisopropyl groups show methyl signals as a multiplet (δ 1.19 ppm) .

- IR Spectroscopy: Key peaks include 1184 cm⁻¹ (P–O–C stretch) and 1079 cm⁻¹ (P–N stretch) .

- HRMS: Exact mass matching ([M+H]⁺: 339.2557) validates molecular composition .

Advanced: How can researchers resolve contradictory ³¹P NMR data when unexpected products form during phosphoramidite synthesis?

Answer:

Contradictory δP values (e.g., δP ~119 ppm for byproduct 27 in ) often indicate hydrolysis or incomplete coupling. Mitigation strategies:

- 2D NMR Analysis: Use ¹H-³¹P HMBC to correlate phosphorus signals with adjacent protons (e.g., H6’a/b in glycerolipid intermediates) .

- In Situ Monitoring: Track reaction progress via ³¹P NMR to identify intermediates (e.g., δP ~148 ppm for successful phosphoramidite formation) .

- Alternative Protecting Groups: Replace moisture-sensitive silyl groups with benzyl or isopropylidene ethers to improve stability .

Basic: What are the primary applications of this reagent in nucleotide and glycerolipid synthesis?

Answer:

The compound is a key precursor for:

- Phosphoramidites: Used in solid-phase oligonucleotide synthesis. For example, coupling with chiral sn-glycerol derivatives yields 1-O-phosphorylated glycerolipids (93% yield) for lipid anchor studies .

- TLR4 Agonists: Synthesize phosphatidylinositol dimannoside analogues by reacting with mono-ether alcohols (e.g., para-methoxylbenzyl-protected diols) .

Advanced: How does this reagent compare to other phosphitylating agents in stereoselective reactions?

Answer:

- Steric Effects: The bulky diisopropylamino groups enhance stereoselectivity in phosphorylations of chiral alcohols (e.g., [α]D¹⁶ = -7.5 for glycerolipid 8 ) by reducing racemization .

- Reactivity: Outperforms 2-cyanoethyl derivatives in coupling efficiency due to reduced electron-withdrawing effects, enabling faster reaction rates .

- Stability: Less prone to oxidation than bis(2-cyanoethoxy)phosphines, making it preferable for multi-step syntheses .

Basic: What precautions are necessary for handling and storing this reagent?

Answer:

- Moisture Sensitivity: Store under inert gas (Ar) at -20°C in flame-sealed ampoules. Use gloveboxes or Schlenk lines for transfers .

- Deactivation: Quench residues with anhydrous methanol followed by aqueous NaHCO₃ to prevent exothermic hydrolysis .

Advanced: What mechanistic insights explain the reagent’s role in cyclization reactions for cyclic phosphate synthesis?

Answer:

The P(III) center acts as a soft electrophile, reacting with diols via a tetrazole- or DNP-mediated activation pathway . Comparative ³¹P NMR studies show DNP increases cyclization efficiency (δP shifts from ~123 ppm to ~140 ppm for cyclic phosphates) by stabilizing the transition state through hydrogen bonding .

Basic: How can researchers validate the absence of hydrolyzed byproducts in final compounds?

Answer:

- ³¹P NMR: Hydrolysis products (e.g., phosphates) appear upfield (δP ~0–5 ppm) compared to P(III) species .

- Mass Spectrometry: HRMS detects mass increments (+18 Da for H₂O addition) indicative of hydrolysis .

Advanced: What strategies are effective for rescuing failed syntheses involving this reagent (e.g., low yields or unexpected products)?

Answer:

- Reductive Workup: If oxidation occurs, treat with tris(2-carboxyethyl)phosphine (TCEP) to reduce P(V) to P(III) .

- Alternative Nucleophiles: Replace primary alcohols with secondary alcohols (e.g., 2-propanol) to reduce steric hindrance .

- Protecting Group Swapping: Use tert-butyldimethylsilyl (TBDMS) instead of benzyl groups to improve solubility in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.